花青素7羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

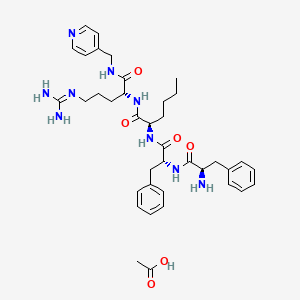

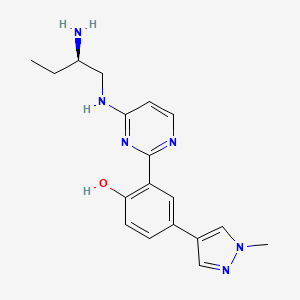

Cyanine7 carboxylic acid is a synthetic dye belonging to the polymethine group . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . The dye is unactivated and free .

Synthesis Analysis

Cyanine dyes possessing carboxylic acid groups have been synthesized and used in many fields of study. The acid groups can act as handles for bioconjugation or as metal chelators . Several pentamethine cyanine dyes with propionic acid handles were synthesized and their optical properties were studied .Molecular Structure Analysis

The molecular formula of Cyanine7 carboxylic acid is C37H45ClN2O2 . It is a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium .Chemical Reactions Analysis

Cyanine7.5 carboxylic is a dye derivative of Cyanine 7.5 with carboxylic acid functional groups . The reactions involving Cyanine7 carboxylic acid are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis

The molecular weight of Cyanine7 carboxylic acid is 585.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 584.3169564 g/mol .科学研究应用

有机合成

羧酸,包括花青素7羧酸,是多功能的有机化合物,应用于有机合成等各个领域 {svg_1}. 它们在有机反应中很活跃,例如取代、消除、氧化、偶联等 {svg_2}. 它们高度极性的化学结构使其易于与极性化合物相互作用,形成氢键,并获得高沸点 {svg_3}.

纳米技术

在纳米技术中,羧酸,包括花青素7羧酸,被用作表面改性剂,以促进金属纳米颗粒或碳纳米结构的分散和掺入 {svg_4}. 例如,据报道,酒石酸、马来酸和苹果酸等有机羧酸通过超声辐射辅助多壁碳纳米管 (MWCNTs) 的表面改性,应用于聚合物纳米材料的生产 {svg_5}.

聚合物

羧酸用于生产聚合物和生物聚合物 {svg_6}. 它们可用作单体、添加剂、催化剂等 {svg_7}. 花青素7羧酸中的羧基可能在类似应用中使用。

生物应用

七甲川花青染料 (Cy7),包括花青素7羧酸,由于其独特的结构和引人注目的近红外 (NIR) 光物理性质,在生物应用领域引起了广泛关注 {svg_8}. 正在研究不同修饰位点对这类染料的吸收特性、光稳定性、斯托克斯位移、荧光特性、水溶性和单线态氧生成效率的影响 {svg_9}.

制药

羧酸及其衍生物用于生产药物 {svg_10}. 花青素7羧酸以其独特的特性,有可能用于新药的开发。

食品添加剂

羧酸也可以用作食品添加剂 {svg_11}. 虽然花青素7羧酸通常不以这种方式使用,但这是一个有趣的研究领域。

作用机制

Target of Action

Cyanine7 carboxylic acid is a near-infrared fluorescent dye . It is primarily used as a bioprobe in the fields of medicine, genetics, and environment . The primary targets of Cyanine7 carboxylic acid are biological macromolecules such as DNA and proteins . It is used for fluorescent labeling of these macromolecules, allowing for their visualization and quantification .

Mode of Action

Cyanine7 carboxylic acid can be covalently bound to biological molecules, especially antibodies and proteins . This allows for the tracking of these molecules’ location and dynamic changes in biological samples . The dye exhibits low non-specific binding to biomolecules and produces bright fluorescence due to its high extinction coefficient and good quantum yield .

Biochemical Pathways

It is known that cyanine dyes are used in various studies in proteomics and transcriptomics, including comparative genomic hybridization, gene chips, rna localization, molecular interaction studies by fluorescence resonance energy transfer (fret), and fluorescent immunoassays .

Pharmacokinetics

It is known that the dye is soluble in organic solvents (dmf, dmso) and slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of Cyanine7 carboxylic acid’s action is the production of near-infrared fluorescence when bound to its target molecules . This fluorescence allows for the visualization and quantification of the target molecules in biological samples .

Action Environment

The action of Cyanine7 carboxylic acid can be influenced by environmental factors. For instance, the dye is sensitive to light and should be stored in a dry, dark place at -20°C . Furthermore, the dye’s solubility in organic solvents and slight solubility in water may affect its action, efficacy, and stability in different environments.

未来方向

The catalytic reduction of carboxylic acid derivatives, including Cyanine7 carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes .

生化分析

Biochemical Properties

Cyanine7 carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with a variety of biomolecules, including nucleic acids and proteins . The dye can be conjugated to these biomolecules through covalent bonding, allowing for the visualization and quantification of molecular interactions. For instance, Cyanine7 carboxylic acid can be linked to antibodies to track their distribution and binding in biological samples . This interaction is facilitated by the carboxylic acid group, which can form stable amide bonds with amine groups on proteins and other biomolecules .

Cellular Effects

Cyanine7 carboxylic acid influences various cellular processes by serving as a fluorescent probe. It is used to monitor cell signaling pathways, gene expression, and cellular metabolism . When conjugated to specific biomolecules, Cyanine7 carboxylic acid can help visualize the localization and dynamics of these molecules within cells. For example, it can be used to track the movement of proteins involved in signal transduction pathways, providing insights into cellular responses to external stimuli . Additionally, the dye’s near-infrared fluorescence allows for deep tissue imaging, making it useful for studying cellular processes in vivo .

Molecular Mechanism

At the molecular level, Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy . This property allows Cyanine7 carboxylic acid to act as a marker for various biomolecules. The dye can bind to nucleic acids through intercalation or groove binding, enhancing its fluorescence upon binding . Additionally, Cyanine7 carboxylic acid can form covalent bonds with proteins, enabling the study of protein interactions and localization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanine7 carboxylic acid can change over time due to factors such as stability and degradation. The dye is generally stable when stored at -20°C in the dark, but prolonged exposure to light can lead to photobleaching and reduced fluorescence . In in vitro studies, Cyanine7 carboxylic acid has been shown to maintain its fluorescence for extended periods, allowing for long-term imaging experiments . In vivo studies may reveal different temporal effects, as the dye can be metabolized and cleared from the body over time .

Dosage Effects in Animal Models

The effects of Cyanine7 carboxylic acid can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not exhibit significant toxicity . At higher doses, adverse effects such as tissue accumulation and potential toxicity may be observed . Studies have shown that the optimal dosage for imaging applications depends on factors such as the target tissue and the duration of the experiment . It is important to carefully titrate the dosage to achieve the desired imaging results while minimizing potential side effects.

属性

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQXMYLXAXGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

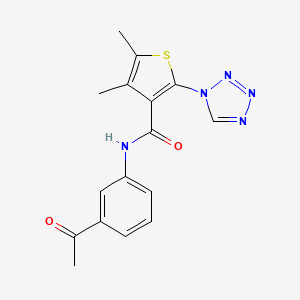

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

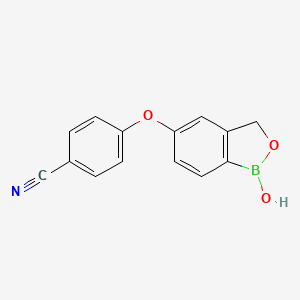

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)